molecular formula C19H18ClFN2O B2862852 (2E)-1-[4-(3-chlorophenyl)piperazinyl]-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 420090-05-7

(2E)-1-[4-(3-chlorophenyl)piperazinyl]-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2862852
CAS No.: 420090-05-7
M. Wt: 344.81
InChI Key: UKFRNGSKWWRSQT-RMKNXTFCSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .

Scientific Research Applications

Fluorescent Logic Gates

Gauci and Magri (2022) designed and synthesized compounds, including a 4-amino-N-aryl-1,8-naphthalimide fluorophore, a piperazine receptor, and an aryl group, as fluorescent logic gates. These compounds demonstrate solvent-polarity reconfigurable fluorescent properties that could be instrumental in probing cellular membranes and protein interfaces. This research underscores the potential of piperazine-containing compounds in the development of advanced fluorescent logic gates for biological and chemical sensing applications (Gauci & Magri, 2022).

Synthesis of Dopamine Reuptake Inhibitors

The synthesis of no-carrier-added fluorine-18 labeled GBR 12909, which includes a piperazine structure similar to "(2E)-1-[4-(3-chlorophenyl)piperazinyl]-3-(4-fluorophenyl)prop-2-en-1-one," highlights its application in neuropharmacology. GBR 12909 is a high affinity inhibitor of dopamine reuptake, illustrating the compound's utility in the synthesis of potential therapeutic agents targeting the central nervous system (Haka & Kilbourn, 1990).

Antitumor Activity

Naito et al. (2005) synthesized novel 3-phenylpiperazinyl-1-trans-propenes showing significant cytotoxic activity against several tumor cell lines in vitro and in vivo. These findings suggest that compounds with a piperazine moiety can be effective in developing new antitumor agents, highlighting their relevance in cancer research (Naito et al., 2005).

Molecular Structure and Hyperpolarizability Studies

The study of the molecular structure, FT-IR, and hyperpolarizability of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provides insights into the electronic and optical properties of such compounds. This research has implications for materials science, particularly in the development of nonlinear optical (NLO) materials, which are critical in various photonic applications (Najiya et al., 2014).

Mechanism of Action

If the compound has a biological activity, this would involve a discussion of how the compound interacts with biological targets, and the biochemical processes that it affects .

Safety and Hazards

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Future Directions

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Properties

IUPAC Name

(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O/c20-16-2-1-3-18(14-16)22-10-12-23(13-11-22)19(24)9-6-15-4-7-17(21)8-5-15/h1-9,14H,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFRNGSKWWRSQT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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